molecular formula C17H14ClN3O4S B3474508 4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE

4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE

Cat. No.: B3474508
M. Wt: 391.8 g/mol
InChI Key: LNVCJCWTMSWQHY-UHFFFAOYSA-N
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Description

4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated aromatic ring, a sulfonamide group, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chloro-1-(2-methylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-amine and benzene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or the aromatic ring, leading to different reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it may act as a competitive inhibitor of certain enzymes, thereby blocking their activity. The compound’s structure allows it to bind to active sites on enzymes or receptors, disrupting normal biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated aromatic ring, sulfonamide group, and pyrrole moiety makes it a versatile compound with diverse applications.

Properties

IUPAC Name

4-[[4-chloro-1-(2-methylphenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-10-4-2-3-5-13(10)21-16(22)14(18)15(17(21)23)20-11-6-8-12(9-7-11)26(19,24)25/h2-9,20H,1H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVCJCWTMSWQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE
Reactant of Route 2
4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE
Reactant of Route 3
4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE
Reactant of Route 6
4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE

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